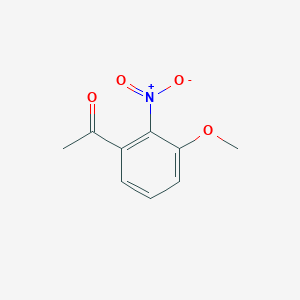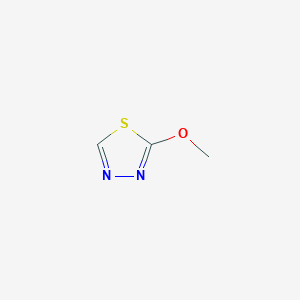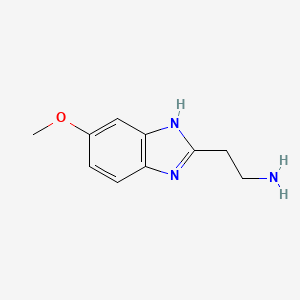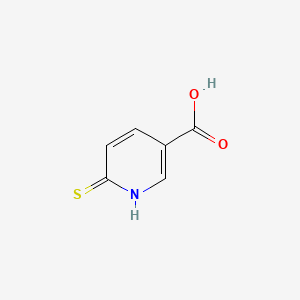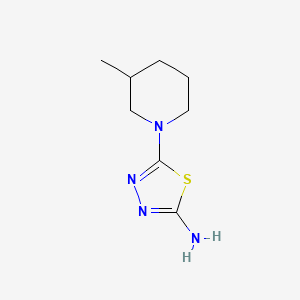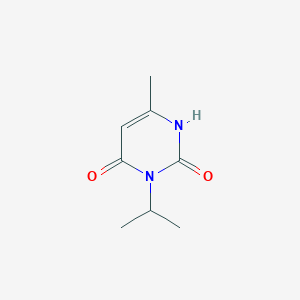
6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Übersicht
Beschreibung
“6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione” is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . It is a derivative of pyrimidinediones, a class of compounds that includes naturally occurring metabolites and drugs .
Synthesis Analysis
The synthesis of “6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione” and its analogues has been reported in several studies . These compounds are synthesized through a multi-step process, starting from a precursor molecule. The process involves acid-amine coupling under mild reaction conditions, leading to the formation of the corresponding dihydropyrimidine-2,4-dione derivatives via de-Boc and cyclization reaction .Molecular Structure Analysis
The molecular structure of “6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione” is characterized by a pyrimidine ring substituted with two carbonyl groups . The structure also includes a methyl group and a propan-2-yl group attached to the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The synthesis and evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives have revealed promising cytotoxic activity. Researchers have synthesized novel compounds based on this scaffold, such as 6-(2-(1H-inden-2-yl)phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4(1H,3H)-dione . These derivatives exhibit potential as anticancer agents, particularly against human cancer cell lines like MCF-7 and HCT116 .
PARP-1 Inhibitors
Several synthesized compounds derived from this pyrimidine scaffold have demonstrated excellent inhibitory activity against poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 inhibitors are relevant in cancer therapy, and their potency against PARP-1 (with IC50 values ranging from 3.61 nM to 114 nM) makes them noteworthy candidates for further investigation .
Antiviral Agents
Given the importance of antiviral compounds, the pyrimidine scaffold has been explored for its potential in inhibiting viral replication. While specific derivatives of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione have not been explicitly studied, the broader class of pyrimidine derivatives has shown activity against HIV-1 reverse transcriptase .
Antioxidant Properties
Pyrimidine-fused heterocycles, including derivatives of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione, have been investigated for their antioxidant properties. These compounds may contribute to cellular protection against oxidative stress and related diseases .
Anti-inflammatory Agents
Although direct studies on the anti-inflammatory effects of this specific compound are limited, pyrimidine derivatives have been associated with anti-inflammatory activity. Further research could explore the potential of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione in modulating inflammatory pathways .
Antibacterial and Antifungal Activity
While not extensively studied, pyrimidine derivatives have demonstrated antibacterial and antifungal properties. Researchers could investigate the efficacy of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione against specific pathogens .
Zukünftige Richtungen
The future directions for “6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione” could involve further exploration of its potential as a PARP-1 inhibitor and its use in cancer treatment . More research is needed to fully understand its mechanism of action, safety profile, and potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This leads to genomic dysfunction and ultimately cell death .
Pharmacokinetics
It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This is due to the compromise of the cancer cell DNA repair mechanism .
Eigenschaften
IUPAC Name |
6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-7(11)4-6(3)9-8(10)12/h4-5H,1-3H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETJLUWMDPBGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290539 | |
| Record name | 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6589-40-8 | |
| Record name | NSC69217 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)
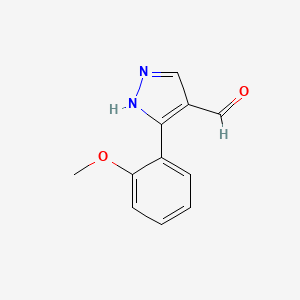
![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)

![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)
